
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Vue d'ensemble
Description
“3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a role as a plant metabolite . It is a monocarboxylic acid and a dimethoxybenzene . It is functionally related to a 3-phenylpropionic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13BrO4 . The InChI code is 1S/C11H13BrO4/c1-15-9-5-7 (3-4-11 (13)14)8 (12)6-10 (9)16-2/h5-6H,3-4H2,1-2H3, (H,13,14) . The Canonical SMILES is COC1=C (C=C (C (=C1)CCC (=O)O)Br)OC .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 289.12 g/mol . The XLogP3-AA is 2.3 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 5 . The exact mass and monoisotopic mass is 287.99972 g/mol . The topological polar surface area is 55.8 Ų . The heavy atom count is 16 .
Applications De Recherche Scientifique
Electroreductive Cyclization : Research by Esteves et al. (2005) focused on the electroreductive cyclization of compounds similar to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. They explored the catalytic reduction of these compounds to form radical intermediates, which undergo cyclization to afford various products, demonstrating the compound's potential in synthetic organic chemistry (Esteves et al., 2005).
Electrochemical Reduction : Henderson et al. (2014) investigated the electrochemical reduction of a bromo propargyloxy ester, similar to this compound, at silver cathodes in dimethylformamide. This study contributes to understanding the electrochemical properties and potential applications of such compounds in electrochemistry (Henderson et al., 2014).
Optically Pure Derivatives for Asymmetric Hydrogenation : O'Reilly et al. (1990) reported the preparation of optically pure derivatives of compounds structurally related to this compound. Their work involved the Pictet-Spengler ring closure of these derivatives and the development of a simple and safe asymmetric hydrogenation catalyst system. This research is significant for the synthesis of optically pure compounds in medicinal chemistry (O'Reilly et al., 1990).
Synthesis and Antioxidant Properties : Dovbnya et al. (2022) focused on the synthesis of new compounds, including derivatives of this compound, and evaluated their antioxidant activity. This research contributes to understanding the potential of such compounds in the development of new antioxidants (Dovbnya et al., 2022).
Metabolic Pathways and Toxicity Studies : Carmo et al. (2005) studied the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine, a compound structurally related to this compound. This research is important for understanding the metabolism and potential toxicity of similar compounds in humans (Carmo et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJBIRPIITRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967118 | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52679-49-9 | |
| Record name | 52679-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)

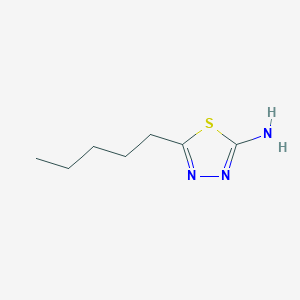

![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
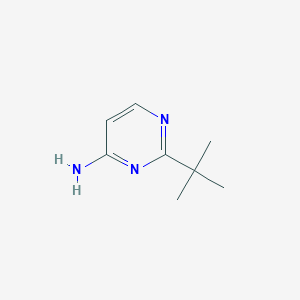

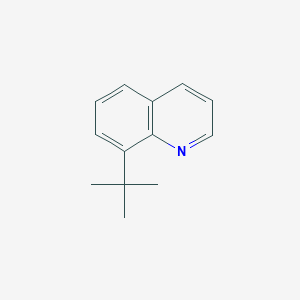
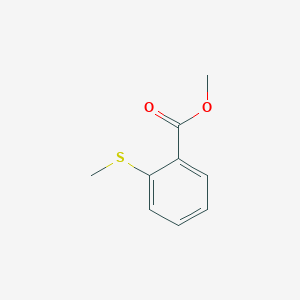
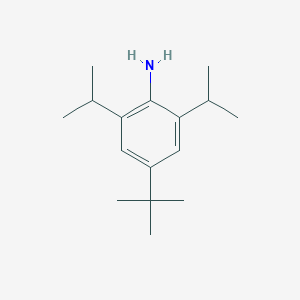

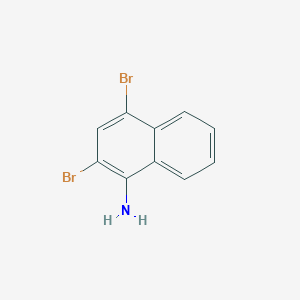
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)